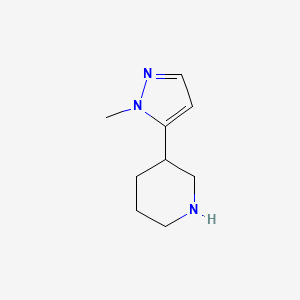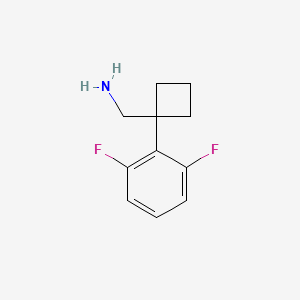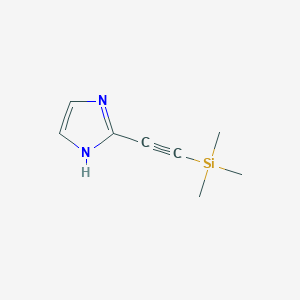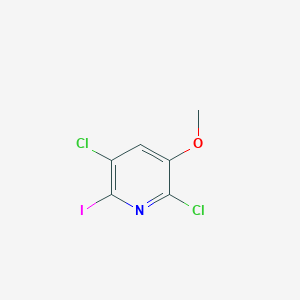
1-(4-クロロベンジル)ピロリジン-3-カルボン酸
説明
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」の中核構造であるピロリジン環は、医薬品化学において、ヒトの病気を治療するための化合物を作り出すために広く使用されています。 その飽和した性質により、sp³混成によるファーマコフォア空間の効率的な探索が可能になり、分子の立体化学に貢献し、三次元的な範囲を拡大します 。この化合物は、標的選択性を有する新しい分子を設計するために使用でき、新しい治療薬の開発につながる可能性があります。
不斉有機触媒
不斉合成の分野では、ピロリジン系有機触媒は、高いエナンチオ選択性で複雑な分子構造を構築するために不可欠です 。 「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」は、そのような有機触媒を合成するためのビルディングブロックとして役立ち、さまざまな不斉化学反応を促進する上で役立ちます。
生物活性プロファイリング
立体化学は、薬剤候補の生物活性において重要な役割を果たします。 「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」の異なる立体異性体と置換基の空間的配向は、エナンチオ選択的タンパク質への結合様式の違いにより、さまざまな生物学的プロファイルにつながる可能性があります 。この分野の研究は、化合物の構造活性相関(SAR)に関する洞察を提供することができます。
ファーマコフォア探索
「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」に見られるように、ピロリジン環の非平面性は、擬回転に寄与し、これは薬物分子が生物学的標的と相互作用する方法に影響を与える可能性のある現象です 。この特性は、より良い薬物設計のためにファーマコフォアを探索し最適化するために利用できます。
ADME / Tox最適化
薬物分子に「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」のようなヘテロ原子フラグメントを導入することは、物理化学的パラメータを変更し、薬剤候補の最適なADME / Tox結果を達成するための戦略的な選択です 。この分野の研究は、医薬品の吸収、分布、代謝、排泄、および毒性プロファイルを改善することに焦点を当てています。
合成方法
“1-(4-クロロベンジル)ピロリジン-3-カルボン酸”は、さまざまな環状または非環状前駆体からの環構築、または事前に形成されたピロリジン環の官能基化を含むさまざまな戦略によって合成できます 。これらの方法論は、医薬品化学におけるさらなる応用のためのさまざまな化合物を生成するために不可欠です。
触媒のためのリガンド設計
ピロリジン誘導体は、触媒に使用されるリガンドにおける重要な構造モチーフです。 “1-(4-クロロベンジル)ピロリジン-3-カルボン酸”は、有機合成における変換を効率的に触媒できる新しいリガンドの設計に利用できます .
さまざまな業界における検出と分析
「1-(4-クロロベンジル)ピロリジン-3-カルボン酸」などのカルボン酸は、医薬品、化粧品、食品添加物中の物質の検出と分析に適用されます。 品質管理と規制コンプライアンスに不可欠な検出のために、さまざまな方法が開発されています .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid” could also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence their interaction with targets.
Biochemical Pathways
Without specific information on the targets of “1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid”, it’s challenging to determine the exact biochemical pathways it might affect. Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
生化学分析
Biochemical Properties
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction. Additionally, this compound may bind to receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts. Furthermore, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid within tissues can also affect its overall efficacy and toxicity.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)



![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

